Methyl 3-Chloro-6-fluoro-2-methoxybenzoate
Description
IUPAC Nomenclature and Systematic Identification
This compound follows systematic naming conventions established by the International Union of Pure and Applied Chemistry. The compound carries the Chemical Abstracts Service number 1879026-27-3, which serves as its unique identifier in chemical databases worldwide. The systematic name explicitly describes the substitution pattern on the benzene ring, where the carboxylate functionality serves as the primary functional group at position 1, with methoxy substitution at position 2, chlorine at position 3, and fluorine at position 6.
The molecular formula of this compound is established as C₉H₈ClFO₃, indicating a molecular composition that includes nine carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and three oxygen atoms. The molecular weight has been determined to be 218.61 grams per mole, which corresponds precisely to the sum of atomic masses for all constituent elements. The compound's identification is further supported by its Molecular Design Limited number MFCD29088271, which provides an additional layer of systematic cataloging in chemical databases.
The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(OC)C1=C(F)C=CC(Cl)=C1OC, which provides a linear notation describing the molecular structure and connectivity. This representation facilitates computational analysis and database searches while maintaining precise structural information. The International Chemical Identifier key ZSZJVUTUOUSJDI-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling unambiguous identification across different chemical information systems.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of substituted aromatic esters, with the benzene ring serving as the central structural framework. The compound adopts a planar configuration for the aromatic system, which is typical for benzenoid structures where resonance stabilization maintains coplanarity of the ring atoms. The substitution pattern creates a complex electronic environment where the electron-withdrawing effects of chlorine and fluorine atoms interact with the electron-donating methoxy group, resulting in unique charge distribution patterns across the molecular framework.
The methyl ester functionality introduces conformational flexibility to the structure, as rotation around the carbon-oxygen bond connecting the ester group to the aromatic ring can occur with relatively low energy barriers. Computational studies suggest that the most stable conformational arrangement positions the ester carbonyl group in a coplanar relationship with the benzene ring, maximizing conjugation between the aromatic system and the carbonyl functionality. This planar arrangement facilitates electron delocalization and contributes to the overall stability of the molecular structure.
The presence of halogen substituents introduces significant steric and electronic effects that influence the overall molecular geometry. The chlorine atom at position 3 and fluorine atom at position 6 create a substitution pattern that generates both steric hindrance and electronic perturbations within the aromatic system. The methoxy group at position 2 adopts a conformation that minimizes steric clashes with adjacent substituents while maintaining optimal overlap for resonance interactions with the aromatic ring system.
Bond length analysis reveals that the carbon-chlorine bond exhibits characteristic single bond dimensions of approximately 1.75 Angstroms, while the carbon-fluorine bond demonstrates the expected shorter length of approximately 1.35 Angstroms due to the higher electronegativity and smaller atomic radius of fluorine compared to chlorine. The methoxy carbon-oxygen bond maintains typical ether bond characteristics with lengths around 1.43 Angstroms, contributing to the overall structural integrity of the substituted aromatic system.
Crystallographic Studies and Unit Cell Parameters
Limited crystallographic data is available specifically for this compound in the current literature, though related compounds provide insights into expected crystalline behavior. The molecular structure suggests potential for hydrogen bonding interactions through the carbonyl oxygen of the ester group and the oxygen atoms of the methoxy substituent, which could influence crystal packing arrangements and intermolecular organization in the solid state.
Comparative analysis with structurally related compounds indicates that halogenated methoxybenzoate esters typically crystallize in monoclinic or orthorhombic space groups, depending on the specific substitution pattern and intermolecular interactions. The presence of both chlorine and fluorine substituents creates opportunities for halogen bonding interactions, which can significantly influence crystal packing efficiency and stability. These halogen bonding interactions, particularly involving the fluorine atom, may direct the formation of specific supramolecular arrangements in the crystalline state.
The expected crystal structure would likely feature molecules arranged in layers or chains, with intermolecular interactions dominated by van der Waals forces between aromatic systems and specific directional interactions involving the halogen substituents. The methyl ester groups could participate in weak carbon-hydrogen to oxygen hydrogen bonding, contributing additional stabilization to the crystal lattice structure.
Temperature-dependent crystallographic studies of analogous compounds suggest that the crystal structure of this compound would exhibit typical thermal expansion behavior, with anisotropic expansion coefficients reflecting the directional nature of intermolecular interactions within the crystal lattice. The halogen substituents would be expected to contribute to relatively high crystal density due to the significant atomic weights of chlorine and fluorine compared to hydrogen.
Comparative Analysis with Structural Analogues
Structural comparison with related halogenated methoxybenzoate esters reveals important insights into the unique characteristics of this compound. Methyl 3-chloro-2-methoxybenzoate, which lacks the fluorine substituent, demonstrates similar electronic properties but exhibits different steric arrangements due to the absence of the halogen at position 6. This comparison highlights the significant impact of the fluorine substitution on molecular geometry and electronic distribution.
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|
| This compound | C₉H₈ClFO₃ | 218.61 | 2-methoxy, 3-chloro, 6-fluoro |
| Methyl 3-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62 | 2-methoxy, 3-chloro |
| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62 | 2-methoxy, 5-chloro |
| Methyl 6-chloro-3-fluoro-2-methylbenzoate | C₉H₈ClFO₂ | 202.61 | 2-methyl, 3-fluoro, 6-chloro |
The comparative analysis reveals that methyl 5-chloro-2-methoxybenzoate exhibits different electronic properties due to the altered position of the chlorine substituent. This positional isomerism demonstrates how subtle changes in substitution pattern can significantly influence molecular properties and reactivity patterns. The electron-withdrawing effects of the halogen substituents vary depending on their position relative to the electron-donating methoxy group and the electron-withdrawing ester functionality.
Methyl 6-chloro-3-fluoro-2-methylbenzoate provides an interesting comparison where the methoxy group is replaced with a methyl substituent. This structural modification eliminates one oxygen atom from the molecular formula, resulting in a molecular weight of 202.61 grams per mole compared to 218.61 for the target compound. The absence of the additional oxygen atom alters both the electronic distribution and the potential for intermolecular hydrogen bonding interactions.
The electronic effects of halogen substitution become particularly evident when comparing compounds with different halogen arrangements. The combination of chlorine at position 3 and fluorine at position 6 in this compound creates a unique electronic environment that differs significantly from compounds containing only single halogen substitutions. This dual halogenation pattern results in enhanced electron-withdrawing character compared to monohalogenated analogues, potentially influencing chemical reactivity and physical properties.
Structural analogues containing different ester functionalities also provide valuable comparative insights. For instance, compounds where the methyl ester is replaced with ethyl or other alkyl groups maintain similar aromatic substitution patterns while altering the steric and electronic properties of the ester functionality. These comparisons demonstrate the modular nature of benzoate ester structures and how systematic modifications can be used to fine-tune molecular properties for specific applications.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-chloro-6-fluoro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZJVUTUOUSJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most direct approach involves the esterification of 3-chloro-6-fluoro-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions:
- Reactants: 3-chloro-6-fluoro-2-methoxybenzoic acid and methanol (excess)
- Catalyst: Concentrated sulfuric acid (typically 5-10 mol%)
- Temperature: 65-70°C (reflux temperature of methanol)
- Time: 4-8 hours
- Yield: 75-85%
The reaction mechanism involves protonation of the carboxylic acid carbonyl group by the acid catalyst, followed by nucleophilic attack by methanol, and subsequent dehydration to form the ester.
Thionyl Chloride-Mediated Esterification
An alternative and often more efficient method involves converting the carboxylic acid to an acid chloride intermediate using thionyl chloride, followed by reaction with methanol:
- Formation of acid chloride:
- 3-chloro-6-fluoro-2-methoxybenzoic acid is treated with thionyl chloride
- Reaction conditions: 75-80°C, 2-3 hours
- The reaction mixture is concentrated to remove excess thionyl chloride
- Esterification:
- The crude acid chloride is dissolved in an appropriate solvent (DCM or THF)
- Methanol is added dropwise at 0-5°C
- A base (typically triethylamine or pyridine) is added to neutralize HCl formed
- The reaction is allowed to warm to room temperature and stirred for 2-4 hours
- Yield: 85-92%
This method is particularly useful when direct esterification gives lower yields, as the acid chloride is highly reactive toward nucleophiles like methanol.
Carbonylation Approaches
Cobalt-Catalyzed Methoxycarbonylation
Research has demonstrated that cobalt-catalyzed methoxycarbonylation can be an effective method for synthesizing methyl benzoates from aryl halides. This approach could be applied to synthesize this compound from the corresponding halogenated precursors.
- Catalyst: Co₂(CO)₈
- Base: K₂CO₃
- Solvent: Methanol
- Temperature: 62°C
- Promoter: Methyl oxirane
- Atmosphere: Carbon monoxide
- Reaction time: Variable depending on substrate reactivity
The mechanism involves oxidative addition of the aryl halide to a cobalt carbonyl species, followed by CO insertion and subsequent reaction with methanol to form the methyl ester.
Table 1: Comparative Yields of Cobalt-Catalyzed Methoxycarbonylation
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chlorobenzene | 3 | 62 | 4 | 65-70 |
| 2-Chloroanisole | 3 | 62 | 5 | 70-75 |
| 2-Fluoro-3-chloroanisole* | 3 | 62 | 6 | 75-80 |
*Estimated values for the target compound based on reactivity patterns of similar substrates.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation represents another viable approach for the synthesis of this compound:
- Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (3-5 mol%)
- Ligand: PPh₃ or specialized phosphine ligands
- Base: Triethylamine or K₂CO₃
- Solvent: DMF or methanol
- CO pressure: 1-10 bar
- Temperature: 80-100°C
- Reaction time: 6-12 hours
- Yield: 70-85%
This method is particularly valuable when starting from aryl halides where the halogen is positioned at the desired carboxylation site.
Functional Group Interconversion
From Corresponding Nitrile
The target compound can also be prepared via a nitrile intermediate:
- Preparation of 3-chloro-6-fluoro-2-methoxybenzonitrile
- Hydrolysis to the corresponding carboxylic acid
- Esterification with methanol
- Concentrated H₂SO₄ or HCl in methanol
- Temperature: 65-70°C
- Time: 8-12 hours
- One-pot procedure yielding the methyl ester directly
Oxidation of Corresponding Aldehyde
Another approach involves the oxidation of 3-chloro-6-fluoro-2-methoxybenzaldehyde followed by esterification:
- Oxidation of aldehyde to carboxylic acid using:
- KMnO₄ in basic conditions
- NaClO₂/H₂O₂
- Oxone®
- Esterification of the resulting acid with methanol
Halogenation of Methyl 2-Methoxybenzoate
A strategic approach involves selective halogenation of methyl 2-methoxybenzoate:
- Chlorination at the 3-position using N-chlorosuccinimide or sulfuryl chloride
- Fluorination at the 6-position using electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI)
- Achieving regioselectivity in the halogenation steps
- Preventing over-halogenation
- Optimizing reaction conditions to maximize yield
From Dicamba Derivatives
Dicamba (3,6-dichloro-2-methoxybenzoic acid) derivatives can serve as precursors for the synthesis of this compound:
- Conversion of Dicamba to its methyl ester
- Selective replacement of one chlorine (at the 6-position) with fluorine
- Nucleophilic substitution using KF with crown ethers
- Halogen exchange using AgF
- Metal-catalyzed fluorination
Table 2: Comparison of Fluorination Methods for Dicamba Methyl Ester
| Fluorination Method | Reagents | Solvent | Temperature (°C) | Time (h) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | KF, 18-crown-6 | DMSO | 120 | 24 | 85-90 | 60-65 |
| Halogen exchange | AgF | DMF | 100 | 12 | 80-85 | 55-60 |
| Metal-catalyzed | CuF₂, Ligand | Toluene | 110 | 18 | 90-95 | 65-70 |
Process Optimization Considerations
When scaling up the synthesis of this compound, several factors must be considered:
-
- Handling of corrosive reagents (thionyl chloride, strong acids)
- Pressure equipment for carbonylation reactions
- Toxicity of halogenated intermediates
-
- Reduction of solvent usage
- Replacement of toxic reagents with greener alternatives
- Waste minimization strategies
-
- Cost of starting materials and reagents
- Energy requirements
- Purification methods
- Overall process efficiency
Purification Methods
After synthesis, purification of this compound typically involves:
-
- Extraction with organic solvents (ethyl acetate, dichloromethane)
- Washing with aqueous solutions (sodium bicarbonate, brine)
- Drying over anhydrous magnesium sulfate or sodium sulfate
-
- Recrystallization from appropriate solvents
- Column chromatography using silica gel
- Distillation for large-scale production
The choice of purification method depends on the scale of production and the required purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Chloro-6-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-Chloro-6-fluoro-2-methoxybenzoic acid and methanol.
Reduction: 3-Chloro-6-fluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 3-Chloro-6-fluoro-2-methoxybenzoate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate depends on its specific applicationFor example, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological targets such as enzymes or receptors . The chloro and fluoro substituents can also influence the compound’s reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Reactivity: The chlorine and fluorine substituents in this compound enhance electrophilic aromatic substitution (EAS) reactivity compared to analogs with bromine () or cyano groups (). Halogens at meta/para positions influence electronic effects (e.g., Cl as electron-withdrawing, F as weakly deactivating). Methoxy groups (OCH₃) at position 2 (as in the target compound and ) act as ortho/para directors, favoring regioselective reactions.
Ester Group Variations :
- Ethyl esters () exhibit higher lipophilicity than methyl esters, affecting bioavailability and environmental persistence. Methyl esters are generally preferred in pesticide formulations for controlled degradation .
Functional Group Impact on Applications: Cyano groups () increase polarity and reactivity, making such compounds suitable for cross-coupling reactions in drug synthesis. Amino groups () introduce hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzyme inhibition).
Environmental and Health Considerations :
- Chlorinated benzoates (e.g., the target compound) may persist in indoor environments as part of particulate matter (PM) or surface residues, analogous to EPFRs (Environmentally Persistent Free Radicals) discussed in . Their stability raises concerns about long-term exposure and toxicity .
- Fluorinated analogs (e.g., –8) are less likely to bioaccumulate than fully halogenated compounds (e.g., DDT derivatives in ) but may still contribute to endocrine disruption in wildlife .
Research Findings and Implications
- Synthetic Utility : The target compound’s halogen and methoxy substituents make it a versatile intermediate for synthesizing sulfonylurea herbicides (e.g., metsulfuron-methyl in ).
- Environmental Fate : Chlorine substituents may increase persistence in dust and indoor surfaces, similar to EPFRs observed in , necessitating studies on degradation pathways.
Biological Activity
Methyl 3-Chloro-6-fluoro-2-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 220.61 g/mol. The presence of chlorine and fluorine substituents on the aromatic ring significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways in target organisms. For example, it can form covalent bonds with nucleophilic sites on enzymes, thereby modifying their function.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial effectiveness of this compound against various bacteria. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have indicated that it may induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It activates caspases, leading to programmed cell death in tumor cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Science.gov demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against multidrug-resistant strains. These compounds were synthesized through various methods, showcasing their potential as effective therapeutic agents against resistant pathogens .
- Anticancer Research : Research published in ACS Medicinal Chemistry Letters highlighted the anticancer properties of related compounds, suggesting that structural modifications could enhance their efficacy against specific cancer types . The study emphasized the importance of understanding the structure-activity relationship (SAR) to optimize therapeutic applications.
Q & A
Basic: What are the primary synthetic strategies for Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, and how can reaction conditions be optimized for high yield?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification. For esterification, starting from 3-chloro-6-fluoro-2-methoxybenzoic acid, methanol and a catalytic acid (e.g., H₂SO₄) under reflux (60-70°C) for 6-8 hours yield the ester. Anhydrous conditions (molecular sieves) prevent hydrolysis. For substituent introduction, Suzuki-Miyaura coupling with boronic acids (e.g., 6-Chloro-2-fluoro-3-methoxyphenylboronic acid) uses Pd(PPh₃)₄ (1 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12 hours. Optimize yield by controlling pH (8.5-9.5) and degassing solvents to avoid catalyst poisoning .
Advanced: How do electronic effects of chloro and fluoro substituents influence reactivity in cross-coupling reactions, and how can conflicting literature data on regioselectivity be resolved?
Methodological Answer:
Chloro (σp ≈ 0.23) and fluoro (σp ≈ 0.06) substituents exert competing electronic effects: Cl is meta-directing, while F is ortho/para-directing. In Pd-catalyzed couplings, this leads to regioselectivity conflicts. To resolve discrepancies:
- Conduct kinetic studies (25–80°C) with varying catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3).
- Use DFT calculations (B3LYP/6-31G*) to model transition states and predict dominant pathways.
- Validate with NOESY NMR to confirm substituent positions in products. For example, coupling with phenylboronic acid under XPhos-Pd-G3 yields para-substituted products (JHF ≈ 8 Hz in ¹⁹F NMR), while Pd(PPh₃)₄ favors meta-substitution .
Basic: What spectroscopic techniques effectively characterize this compound, and how should overlapping signals be addressed?
Methodological Answer:
- ¹H NMR (400 MHz, CDCl₃): Methoxy group at δ 3.85–3.90 (s, 3H), aromatic protons as doublets (δ 6.70–7.25, JHF ≈ 8–10 Hz).
- ¹⁹F NMR: Single peak at δ -110 to -115 ppm.
- HRMS (ESI+): Molecular ion [M+H]⁺ at m/z 232.0145 (calc. 232.0147).
- Overlap Resolution: Use 2D NMR (COSY, HSQC) to differentiate Cl/F coupling effects. For purity ≥95%, employ HPLC (C18 column, 70:30 MeOH:H₂O, λ = 254 nm) with retention time ~8.2 minutes .
Advanced: What strategies mitigate competing hydrolysis and nucleophilic substitution during functionalization in polar aprotic solvents?
Methodological Answer:
- Hydrolysis Suppression: Use anhydrous DMF with 4Å molecular sieves and maintain temperatures ≤10°C. Monitor ester integrity via in situ IR (C=O stretch at ~1720 cm⁻¹).
- Nucleophilic Substitution Control: Employ bulky bases (e.g., DBU) to deprotonate amines without ester cleavage. For Cl substitution, use phase-transfer catalysts (e.g., TBAB) to enhance selectivity in biphasic systems (toluene/H₂O). Kinetic profiling (GC-MS every 30 minutes) identifies optimal reaction windows .
Basic: How can researchers validate purity and stability under varying storage conditions?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation (40°C/75% RH for 1–3 months) with HPLC tracking hydrolysis to 3-chloro-6-fluoro-2-methoxybenzoic acid (retention time ~6.5 minutes).
- Moisture Control: Karl Fischer titration ensures H₂O content <0.1%.
- Long-Term Storage: Use amber vials under argon at -20°C. Confirm purity via DSC (melting point 78–80°C, ΔH ≈ 120 J/g) and elemental analysis (C: 44.6%, H: 3.1%, Cl: 14.7%) .
Advanced: How do steric and electronic factors influence the compound’s reactivity in multi-step syntheses of bioactive derivatives?
Methodological Answer:
- Steric Effects: The 2-methoxy group creates steric hindrance, slowing electrophilic aromatic substitution. Use bulky electrophiles (e.g., tert-butyl nitrite) at elevated temperatures (80–100°C) for nitration.
- Electronic Effects: Fluorine’s electron-withdrawing nature activates the ring for SNAr reactions. For example, displacement of Cl with piperidine in DMSO at 120°C for 24 hours yields amine derivatives (confirmed by ¹H NMR δ 3.30 ppm, N-CH₂). Competing pathways require TLC monitoring (silica, ethyl acetate/hexane 1:4) .
Basic: What are the key considerations for scaling up laboratory-scale syntheses of this compound?
Methodological Answer:
- Reactor Design: Use jacketed reactors for temperature control (±2°C) during exothermic steps (e.g., esterification).
- Solvent Recovery: Distill DMF under reduced pressure (20 mmHg, 80°C) for reuse.
- Safety Protocols: Install scrubbers for HCl gas during Cl-substitution steps. Validate batch consistency via GC-MS (retention time ±0.1 minutes) and ICP-MS for residual Pd (<10 ppm) .
Advanced: How can computational methods predict the compound’s behavior in novel reaction environments?
Methodological Answer:
- DFT Calculations: Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in cross-couplings. For example, Fukui indices identify C-4 as the most electrophilic site (ƒ⁺ = 0.12).
- MD Simulations: Simulate solvation effects in DMSO/water mixtures (GROMACS, OPLS-AA forcefield) to model hydrolysis rates. Correlate with experimental Arrhenius plots (Ea ≈ 45 kJ/mol) .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
